(E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide
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Overview
Description
(E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide is a synthetic organic compound characterized by the presence of a furan ring substituted with a bromophenyl group and a cyanopropenamide moiety
Preparation Methods
The synthesis of (E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized via the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine, yielding N-(4-bromophenyl)furan-2-carboxamide.
Formation of the cyanopropenamide moiety:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
(E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives under oxidative conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions include furan-2,5-dione derivatives, primary amines, and substituted phenyl derivatives.
Scientific Research Applications
(E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. In antibacterial applications, the compound likely inhibits bacterial enzymes or disrupts cell membrane integrity, leading to bacterial cell death . In anticancer applications, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells . Further studies are needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to (E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide include other furan derivatives such as:
N-(4-bromophenyl)furan-2-carboxamide: This compound shares the furan and bromophenyl moieties but lacks the cyanopropenamide group.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: A furan derivative with notable antibacterial activity.
5-(4-bromophenyl)furan-2-carboxaldehyde: Another furan derivative used in the synthesis of various biologically active compounds.
The uniqueness of this compound lies in its combination of the furan ring, bromophenyl group, and cyanopropenamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O2/c22-18-8-6-16(7-9-18)20-11-10-19(26-20)12-17(13-23)21(25)24-14-15-4-2-1-3-5-15/h1-12H,14H2,(H,24,25)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGJKDWGZKMDCE-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Br)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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